N~6~-[2-(cyclohex-1-en-1-yl)ethyl]-N~4~-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N6-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N4-(3-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound with a unique structure that combines a pyrazolo[3,4-d]pyrimidine core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N4-(3-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyclohex-1-en-1-yl group: This step often involves a Heck reaction or similar coupling reaction.
Attachment of the methoxyphenyl and phenyl groups: These groups can be introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N6-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N4-(3-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under appropriate conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might introduce hydroxyl or carbonyl groups, while substitution reactions could replace existing groups with new functional groups.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry: It may find use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N6-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N4-(3-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N6-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N4-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE
- N6-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N4-(4-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE
Uniqueness
N6-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N4-(3-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H28N6O |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
6-N-[2-(cyclohexen-1-yl)ethyl]-4-N-(3-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C26H28N6O/c1-33-22-14-8-11-20(17-22)29-24-23-18-28-32(21-12-6-3-7-13-21)25(23)31-26(30-24)27-16-15-19-9-4-2-5-10-19/h3,6-9,11-14,17-18H,2,4-5,10,15-16H2,1H3,(H2,27,29,30,31) |
InChI Key |
XOOQRKAUKCVRGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NCCC4=CCCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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